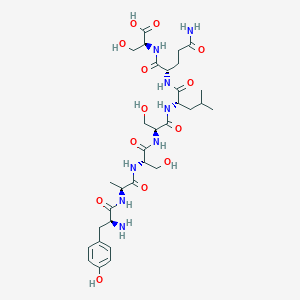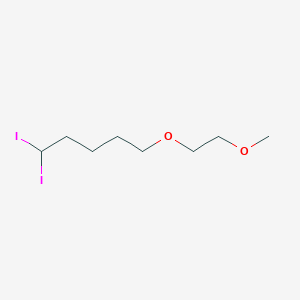
1,1-Diiodo-5-(2-methoxyethoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diiodo-5-(2-methoxyethoxy)pentane is an organic compound with the molecular formula C8H16I2O2 This compound is characterized by the presence of two iodine atoms attached to the first carbon of a pentane chain, which also contains a 2-methoxyethoxy group
Preparation Methods
The synthesis of 1,1-Diiodo-5-(2-methoxyethoxy)pentane typically involves the iodination of a suitable precursor. One common method involves the reaction of 5-(2-methoxyethoxy)pentane with iodine in the presence of a catalyst or under specific reaction conditions to achieve the desired diiodo substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific solvents or catalysts .
Chemical Reactions Analysis
1,1-Diiodo-5-(2-methoxyethoxy)pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: The compound can be reduced to form 1,1-dihydro-5-(2-methoxyethoxy)pentane using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,1-Diiodo-5-(2-methoxyethoxy)pentane has several scientific research applications, including:
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials, where the unique properties of iodine-containing compounds are desired
Mechanism of Action
The mechanism by which 1,1-Diiodo-5-(2-methoxyethoxy)pentane exerts its effects depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or elimination reactions. In biological systems, the compound may interact with iodine receptors or enzymes involved in iodine metabolism, affecting various biochemical pathways .
Comparison with Similar Compounds
1,1-Diiodo-5-(2-methoxyethoxy)pentane can be compared with other similar compounds, such as:
1,5-Diiodopentane: Lacks the 2-methoxyethoxy group, making it less versatile in certain chemical reactions.
1,1-Diiodo-3-(2-methoxyethoxy)propane: Shorter carbon chain, which may affect its reactivity and applications.
1,1-Diiodo-5-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications .
Properties
CAS No. |
823180-39-8 |
|---|---|
Molecular Formula |
C8H16I2O2 |
Molecular Weight |
398.02 g/mol |
IUPAC Name |
1,1-diiodo-5-(2-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H16I2O2/c1-11-6-7-12-5-3-2-4-8(9)10/h8H,2-7H2,1H3 |
InChI Key |
DJMQZSKJLWWNSH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


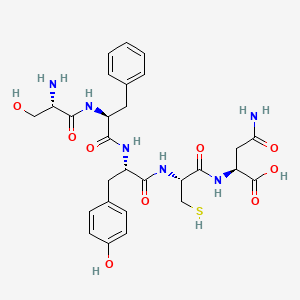
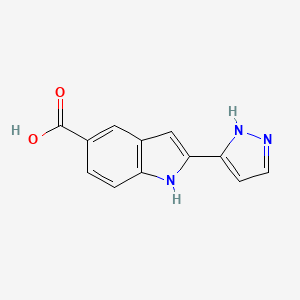
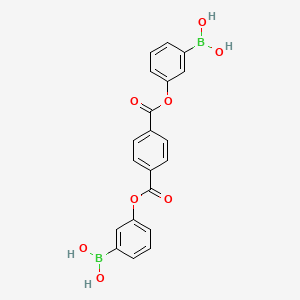
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
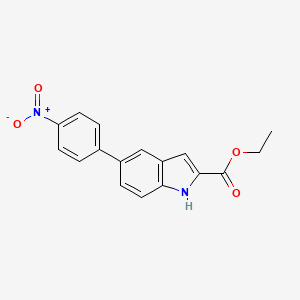
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
